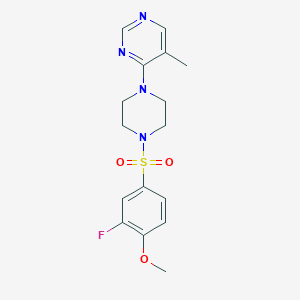

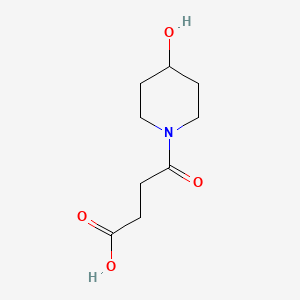

![molecular formula C19H13F2N5O2 B2529150 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900008-00-6](/img/structure/B2529150.png)

3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. Pyrazolopyrimidines are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antiviral, antitumor, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the glycosylation of precursor molecules, as seen in the synthesis of various 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides . The key intermediates in these syntheses are typically protected glycosyl derivatives, which are then transformed through conventional functional group manipulations to yield the final compounds. For example, glycosylation of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine with a protected ribofuranose followed by debenzoylation produced a 3-bromo-4-aminopyrazolo[3,4-d]pyrimidine ribonucleoside .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra. X-ray crystallography provides detailed insights into the crystal system, space group, and conformation of the molecules. For instance, a novel pyrazole derivative was found to crystallize in the triclinic crystal system with a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, aminations, and thiations. These reactions are crucial for introducing various functional groups that can modulate the biological activity of the compounds. For example, thiation followed by deblocking of a protected N-1 glycosyl derivative yielded a cyanothiopurinol ribonucleoside with significant in vitro antiviral and antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of functional groups like fluoro, amino, and methoxy can affect these properties. For instance, the introduction of polar groups like ester, hydroxyl, and carboxyl into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives significantly influenced their in vitro and in vivo biological behavior, including tumor uptake kinetics . Additionally, the thermal decomposition and nonlinear optical properties of these compounds can be studied using thermogravimetric analysis and calculations of polarizability and hyperpolarizability .

Applications De Recherche Scientifique

Synthesis Techniques

- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves high-temperature glycosylation reactions, demonstrating their utility in creating nucleoside analogs with potential biological activities. For example, specific glycosylation procedures have been applied to various precursors, leading to compounds with significant in vitro activity against certain viruses and tumor cells (Petrie et al., 1985).

- Microwave-assisted cyclocondensation has been utilized for the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing the efficiency of modern synthetic techniques in preparing compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Biological Activities

- Certain pyrazolo[3,4-d]pyrimidine derivatives have been explored for their COX-2 selective inhibitory properties, revealing their potential as anti-inflammatory agents. Synthesis efforts in this domain have yielded compounds with superior inhibitory profiles compared to reference standards, supported by molecular modelling studies (Raffa et al., 2009).

- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the versatility of this scaffold in medicinal chemistry. Structure-activity relationship (SAR) analyses have highlighted the potential of these compounds as therapeutic agents (Rahmouni et al., 2016).

- The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has been pursued, with some compounds showing significant antiviral activities against bird flu influenza (H5N1), underscoring the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral research (Hebishy et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

3,4-difluoro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5O2/c1-11-2-5-13(6-3-11)26-17-14(9-23-26)19(28)25(10-22-17)24-18(27)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUQCCAGBJQHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

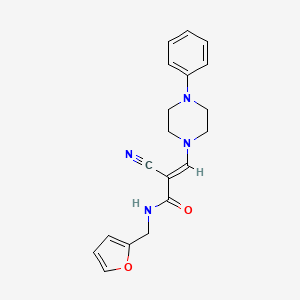

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)

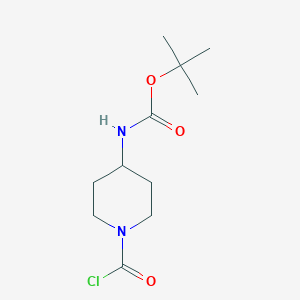

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

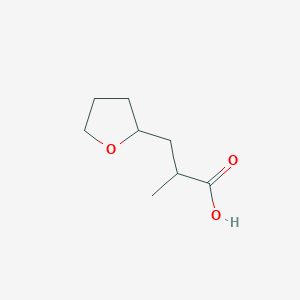

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)